Decanediamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-

Description

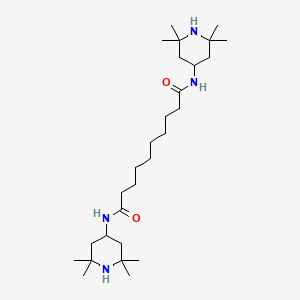

Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- is a chemical compound known for its role as a hindered amine light stabilizer (HALS). HALS are used to protect polymers from degradation caused by ultraviolet (UV) light exposure. This compound is particularly effective due to its ability to neutralize free radicals formed during the photo-oxidation process, thereby extending the lifespan of materials exposed to sunlight .

Properties

CAS No. |

62309-93-7 |

|---|---|

Molecular Formula |

C28H54N4O2 |

Molecular Weight |

478.8 g/mol |

IUPAC Name |

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)decanediamide |

InChI |

InChI=1S/C28H54N4O2/c1-25(2)17-21(18-26(3,4)31-25)29-23(33)15-13-11-9-10-12-14-16-24(34)30-22-19-27(5,6)32-28(7,8)20-22/h21-22,31-32H,9-20H2,1-8H3,(H,29,33)(H,30,34) |

InChI Key |

VAHCNPFPFXAVCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)CCCCCCCCC(=O)NC2CC(NC(C2)(C)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- typically involves the reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone. This reaction is carried out in a micro fixed-bed reactor packed with a 5% platinum on carbon (Pt/C) catalyst. The reaction conditions include a molar ratio of 2,2,6,6-tetramethyl-4-piperidinone to 1,6-hexanediamine of 2.1:1, a reaction temperature of 70°C, a pressure of 2 MPa, and a reaction time of 12 minutes. This method yields the target compound with an 85% isolated yield and 97% purity .

Industrial Production Methods: In industrial settings, the continuous-flow process is preferred due to its efficiency and scalability. The continuous-flow reductive amination process significantly improves the reaction rate and mass transfer compared to batch processes. This method allows for the production of Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- on a gram-scale with an overall productivity of 2.14 grams per hour .

Chemical Reactions Analysis

Types of Reactions: Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- primarily undergoes reductive amination reactions. It can also participate in substitution reactions, particularly when reacting with other amines or alcohols.

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone. The reaction is typically carried out in the presence of a hydrogen source and a platinum on carbon (Pt/C) catalyst under controlled temperature and pressure conditions .

Major Products Formed: The major product formed from the reductive amination of 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone is Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- itself. This compound is characterized by its high purity and effectiveness as a light stabilizer .

Scientific Research Applications

Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- has a wide range of applications in scientific research and industry. It is extensively used in the production of polymers and plastics to enhance their resistance to UV degradation. This compound is also utilized in the formulation of coatings, adhesives, and sealants to improve their durability and longevity. In the field of medicine, it is being explored for its potential antioxidant properties and its ability to protect biological tissues from oxidative stress .

Mechanism of Action

The primary mechanism by which Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- exerts its effects is through the neutralization of free radicals. The compound contains hindered amine groups that can effectively scavenge free radicals formed during the photo-oxidation process. This action prevents the degradation of polymers and other materials, thereby extending their lifespan. The molecular targets involved in this process include the free radicals generated by UV light exposure .

Comparison with Similar Compounds

- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

- N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl) isophthalamide

- 1,6-Hexanediamine, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine

Uniqueness: Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- stands out due to its high efficiency and purity in stabilizing polymers against UV degradation. Its unique structure allows for effective free radical scavenging, making it a preferred choice in various industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.